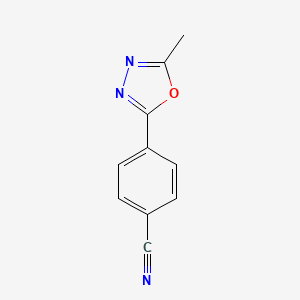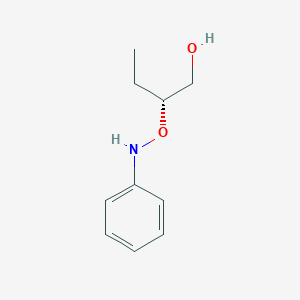![molecular formula C12H11N3O3 B8677641 1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)
1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 1-position The ethanone group is attached to the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)-3-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-3-methyl-1H-pyrazole: Lacks the ethanone group, which may affect its reactivity and applications.
1-(4-Aminophenyl)-3-methyl-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of an ethanone group, which may influence its reactivity in synthetic applications.
The uniqueness of 1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-13-14(8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3 |
InChI Key |
IGQRKULGNJAFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8677588.png)
![6-Chloro-1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B8677596.png)


![N-[(3-aminophenyl)methyl]-2,3-dimethylaniline](/img/structure/B8677626.png)
![N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B8677634.png)



